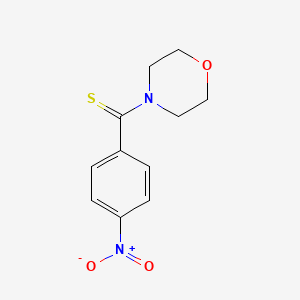

Morpholin-4-yl(4-nitrophenyl)methane-1-thione

Overview

Description

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is an organic compound that features a morpholine ring attached to a nitrophenyl group via a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(4-nitrophenyl)methane-1-thione typically involves the reaction of 4-nitrobenzaldehyde with morpholine and carbon disulfide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The mixture is stirred at room temperature for several hours, followed by filtration and purification to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(4-nitrophenyl)methane-1-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Morpholin-4-yl(4-nitrophenyl)methane-1-thione is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating various diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of Morpholin-4-yl(4-nitrophenyl)methane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Morpholino(4-nitrophenyl)methanone

- 4-(4-nitrophenyl)morpholine

- (2-morpholin-4-ylethyl)amino((4-nitrophenyl)amino)methane-1-thione

Uniqueness

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is unique due to the presence of both a morpholine ring and a nitrophenyl group. This combination allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it a versatile building block for various applications .

Biological Activity

Morpholin-4-yl(4-nitrophenyl)methane-1-thione is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a nitrophenyl group attached to a thione moiety. Its molecular formula is . The compound's structure facilitates interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, related thione derivatives have shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been reported to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting key proteins involved in cell survival .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes that are crucial in disease progression. For example, it has been noted for its potential to inhibit carbonic anhydrase IX (CAIX), a target in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of thione derivatives, this compound was evaluated against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Case Study 2: Antioxidant Properties

Another study assessed the antioxidant capacity of similar compounds. The findings revealed that this compound exhibited an ORAC-FL value comparable to standard antioxidants like Trolox, indicating its potential utility in preventing oxidative damage .

Properties

IUPAC Name |

morpholin-4-yl-(4-nitrophenyl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c14-13(15)10-3-1-9(2-4-10)11(17)12-5-7-16-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOQJPMQKAEYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350052 | |

| Record name | ST049129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-04-3 | |

| Record name | ST049129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.